molecular formula C26H25ClN2O4S B2402184 N-(2-benzoyl-4-methylphenyl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide CAS No. 922481-54-7

N-(2-benzoyl-4-methylphenyl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide

Cat. No. B2402184
CAS RN: 922481-54-7
M. Wt: 497.01
InChI Key: WZTMTGVXKKCSSV-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-methylphenyl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C26H25ClN2O4S and its molecular weight is 497.01. The purity is usually 95%.
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Scientific Research Applications

Anti-Acetylcholinesterase Activity

A study by Sugimoto et al. (1990) synthesized and evaluated a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, including compounds structurally similar to N-(2-benzoyl-4-methylphenyl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide, for anti-acetylcholinesterase (anti-AChE) activity. One compound in this series demonstrated significant inhibitory activity against acetylcholinesterase, indicating potential as an antidementia agent (Sugimoto et al., 1990).

Polymer Chemistry

Pasquale and Recca (1998) reported the synthesis of high molecular weight aromatic polyamides from compounds including derivatives similar to the query compound. These polymers displayed desirable properties such as high thermal stability and solubility, contributing to advanced material science applications (Pasquale & Recca, 1998).

Serotonin 4 Receptor Agonism

Sonda et al. (2004) synthesized benzamide derivatives, structurally related to the query compound, evaluating their effects on gastrointestinal motility. These compounds demonstrated selective serotonin 4 receptor agonism, indicating potential as prokinetic agents with fewer side effects (Sonda et al., 2004).

Molecular Interaction Studies

Shim et al. (2002) investigated the molecular interaction of a compound structurally akin to N-(2-benzoyl-4-methylphenyl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide with the CB1 cannabinoid receptor. This study provided insights into the steric and electrostatic interactions crucial for the binding of such compounds to receptors, enhancing the understanding of receptor-ligand interactions (Shim et al., 2002).

Synthetic Chemistry

Yang et al. (2013) developed a one-pot synthetic strategy for aryl carboxamido sulfonic acid derivatives, utilizing compounds structurally related to the query compound. This study enhanced the efficiency of synthetic reactions in organic chemistry, offering a new route for the synthesis of complex molecules (Yang et al., 2013).

properties

IUPAC Name

N-(2-benzoyl-4-methylphenyl)-1-(4-chlorophenyl)sulfonylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN2O4S/c1-18-7-12-24(23(17-18)25(30)19-5-3-2-4-6-19)28-26(31)20-13-15-29(16-14-20)34(32,33)22-10-8-21(27)9-11-22/h2-12,17,20H,13-16H2,1H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZTMTGVXKKCSSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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